molecular formula C4H7BrO B13498275 rac-(1R,2S)-2-bromocyclobutan-1-ol, cis

rac-(1R,2S)-2-bromocyclobutan-1-ol, cis

Cat. No.: B13498275
M. Wt: 151.00 g/mol
InChI Key: AOICBJMMIUUGPQ-IUYQGCFVSA-N
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Description

rac-(1R,2S)-2-bromocyclobutan-1-ol, cis: is a chiral compound with significant interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a cyclobutane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-bromocyclobutan-1-ol, cis typically involves the bromination of cyclobutanol. One common method includes the reaction of cyclobutanol with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at low temperatures to control the formation of the desired cis isomer.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and product purity. These methods often involve the use of advanced catalytic systems and optimized reaction parameters to ensure high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-bromocyclobutan-1-ol, cis undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding cyclobutanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 2-bromocyclobutanone.

    Reduction: Formation of cyclobutanol.

    Substitution: Formation of 2-aminocyclobutanol or 2-thiocyclobutanol derivatives.

Scientific Research Applications

rac-(1R,2S)-2-bromocyclobutan-1-ol, cis has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-bromocyclobutan-1-ol, cis involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to the modulation of biological processes, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis
  • rac-(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, cis
  • rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis

Uniqueness

rac-(1R,2S)-2-bromocyclobutan-1-ol, cis is unique due to the presence of both a bromine atom and a hydroxyl group on a cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C4H7BrO

Molecular Weight

151.00 g/mol

IUPAC Name

(1R,2S)-2-bromocyclobutan-1-ol

InChI

InChI=1S/C4H7BrO/c5-3-1-2-4(3)6/h3-4,6H,1-2H2/t3-,4+/m0/s1

InChI Key

AOICBJMMIUUGPQ-IUYQGCFVSA-N

Isomeric SMILES

C1C[C@@H]([C@@H]1O)Br

Canonical SMILES

C1CC(C1O)Br

Origin of Product

United States

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